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Compound of Interest

Compound Name: Bis-PEG3-acid

Cat. No.: B1667460

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-acid, also known by its systematic nhame 3-[2-[2-(2-
carboxyethoxy)ethoxy]ethoxy]propanoic acid, is a homobifunctional crosslinker widely utilized
in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras
(PROTACS).[1] Its structure features a hydrophilic polyethylene glycol (PEG) spacer of three
ethylene glycol units, flanked by two terminal carboxylic acid groups.[2][3] This guide provides
a comprehensive overview of the chemical structure, physicochemical properties, and common
experimental protocols involving Bis-PEG3-acid.

Chemical Structure and Properties

Bis-PEG3-acid is a viscous liquid at room temperature.[4] The central PEG chain imparts
hydrophilicity, which can enhance the aqueous solubility and reduce the immunogenicity of the
molecules it links. The terminal carboxylic acid groups provide reactive handles for covalent
modification, most commonly through the formation of stable amide bonds with primary amines.

Physicochemical and Biological Properties
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Property Value Reference(s)
3-[2-[2-(2-
IUPAC Name carboxyethoxy)ethoxy]ethoxy]p
ropanoic acid
1,8-
bis(carboxymethyl)triethylene
Synonyms
glycol, 4,7,10-
Trioxatridecanedioic acid
CAS Number 96517-92-9
Molecular Formula C10H1807
Molecular Weight 250.25 g/mol
Appearance Viscous Liquid
Boiling Point 445.4 £ 40.0 °C at 760 mmHg
Melting Point Not Available
~4-5 (estimated for terminal
pKa . .
carboxylic acids)
Solubility Soluble in Water, DMSO, DMF

Experimental Protocols

The reactivity of the terminal carboxylic acids of Bis-PEG3-acid allows for its conjugation to

amine-containing molecules using standard coupling chemistries. The following are detailed

protocols for common amide bond formation reactions.

EDC/NHS-Mediated Amide Coupling

This is a widely used method for activating carboxylic acids to form amine-reactive NHS esters,

which then readily react with primary amines to form stable amide bonds.

Materials:

e Bis-PEG3-acid
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» 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous
reactions

 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

e Quenching Solution: 1 M Tris-HCI, pH 8.0, or 1 M hydroxylamine, pH 8.5

e Amine-containing molecule (e.g., protein, peptide)

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

Procedure:

o Reagent Preparation:

o Equilibrate Bis-PEG3-acid, EDC, and NHS/Sulfo-NHS to room temperature before use.

o Prepare a stock solution of Bis-PEG3-acid in anhydrous DMF or DMSO.

o Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the
Activation Buffer.

o Activation of Bis-PEG3-acid:

o In areaction vessel, add the Bis-PEG3-acid stock solution to the Activation Buffer.

o Add a molar excess of EDC and NHS/Sulfo-NHS to the Bis-PEG3-acid solution. A typical
molar ratio is 1:2:2 (Bis-PEG3-acid:EDC:NHS).

o Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

¢ Conjugation to Amine-Containing Molecule:

o Immediately after activation, add the activated Bis-PEG3-acid solution to the amine-
containing molecule dissolved in Coupling Buffer. The pH of the reaction mixture should be
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adjusted to 7.2-8.0 for optimal coupling.

o The molar ratio of the activated linker to the amine-containing molecule should be
optimized for the specific application.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
mixing.

¢ Quenching the Reaction:
o Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
o Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
 Purification:

o Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or
other appropriate purification methods.

HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent for the formation of amide bonds, particularly for
sterically hindered or electron-deficient amines.

Materials:
e Bis-PEG3-acid

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o Anhydrous aprotic solvent (e.g., DMF, Dichloromethane (DCM))
o Tertiary amine base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
e Amine-containing molecule

Procedure:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1667460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Reagent Preparation:

o Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.qg.,
nitrogen or argon).

o Dissolve Bis-PEG3-acid in the anhydrous aprotic solvent.
o Dissolve the amine-containing molecule in the anhydrous aprotic solvent.
e Coupling Reaction:

o To the solution of Bis-PEG3-acid, add HATU (typically 1.1-1.5 equivalents per carboxylic
acid group) and the tertiary amine base (typically 2-3 equivalents per carboxylic acid

group).

o Stir the mixture at room temperature for a few minutes to pre-activate the carboxylic acid.
o Add the solution of the amine-containing molecule to the reaction mixture.

o Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours,
depending on the reactivity of the substrates. Monitor the reaction progress by an
appropriate method (e.g., TLC, LC-MS).

o Work-up and Purification:

o Upon completion, the reaction mixture can be diluted with an organic solvent and washed
with an acidic solution (e.g., 1 M HCI) to remove the base, followed by a basic solution
(e.g., saturated NaHCO3) to remove unreacted acid and HATU byproducts.

o The organic layer is then dried over an anhydrous salt (e.g., Na2S0O4 or MgSO4), filtered,
and the solvent is removed under reduced pressure.

o The crude product is purified by column chromatography or other suitable methods.

Visualizations
EDC/NHS Coupling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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